2-hydroxy-1H-quinolin-4-one
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Overview
Description
2-Hydroxy-1H-quinolin-4-one is a heterocyclic compound that belongs to the quinolone family. It is characterized by a quinoline ring system with a hydroxyl group at the second position and a keto group at the fourth position. This compound is known for its diverse biological activities and is used in various fields such as medicinal chemistry, pharmaceuticals, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Hydroxy-1H-quinolin-4-one can be synthesized through several methods. One common approach involves the cyclization of anthranilic acid derivatives with β-ketoesters under acidic conditions. Another method includes the reaction of 2-aminobenzophenones with glyoxylic acid in the presence of a base. These reactions typically require refluxing in solvents such as ethanol or acetic acid.
Industrial Production Methods
In industrial settings, the synthesis of this compound often involves the use of continuous flow reactors to ensure efficient heat and mass transfer. Catalysts such as p-toluenesulfonic acid or sulfuric acid are commonly used to promote the cyclization reactions. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve yields.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-1H-quinolin-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinolin-4-one derivatives.
Reduction: The keto group can be reduced to form 2-hydroxy-1,2-dihydroquinolin-4-one.
Substitution: Electrophilic substitution reactions can occur at the quinoline ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution reactions.
Major Products Formed
Oxidation: Quinolin-4-one derivatives.
Reduction: 2-Hydroxy-1,2-dihydroquinolin-4-one.
Substitution: Various halogenated quinoline derivatives.
Scientific Research Applications
2-Hydroxy-1H-quinolin-4-one has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Explored as a potential therapeutic agent for treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of dyes, pigments, and other materials.
Mechanism of Action
The biological activity of 2-hydroxy-1H-quinolin-4-one is attributed to its ability to interact with various molecular targets. It can inhibit enzymes such as topoisomerases and kinases, which are involved in DNA replication and cell signaling pathways. The compound can also chelate metal ions, disrupting metal-dependent biological processes.
Comparison with Similar Compounds
2-Hydroxy-1H-quinolin-4-one is unique compared to other quinoline derivatives due to its specific substitution pattern. Similar compounds include:
4-Hydroxyquinoline: Lacks the hydroxyl group at the second position.
2-Hydroxyquinoline: Lacks the keto group at the fourth position.
Quinolin-2-one: Lacks both the hydroxyl and keto groups.
These structural differences result in variations in their chemical reactivity and biological activity, making this compound a distinct and valuable compound in various applications.
Properties
IUPAC Name |
2-hydroxy-1H-quinolin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2/c11-8-5-9(12)10-7-4-2-1-3-6(7)8/h1-5H,(H2,10,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDHQZCHIXUUSMK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=C(N2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)C=C(N2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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